molecular formula C18H18ClF2N3O B2420915 N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882082-07-7

N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2420915
CAS No.: 882082-07-7
M. Wt: 365.81
InChI Key: VIJKPIWDDCDXPY-UHFFFAOYSA-N
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Description

N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This acetamide derivative features a piperazine core, a heterocycle renowned for its prevalence in pharmacologically active molecules . Its structure is characterized by a 3-chloro-5-fluorophenyl amide moiety linked to a 4-(4-fluorophenyl)piperazine group via an acetamide bridge. This compound is primarily utilized in preclinical research as a key chemical entity for investigating new therapeutic agents. Structural analogs of this molecule, which share the core acetamide-piperazine architecture, have demonstrated promising anticonvulsant activity in established animal models of epilepsy, such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests . Furthermore, related compounds have shown analgesic properties in models of tonic pain, suggesting potential application in neuropathic pain research . The putative mechanism of action for such analogs often involves interaction with central nervous system targets, including modulation of voltage-sensitive sodium and calcium channels . Researchers employ this compound as a building block or reference standard in drug discovery programs aimed at developing new treatments for neurological disorders. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF2N3O/c19-13-9-15(21)11-16(10-13)22-18(25)12-23-5-7-24(8-6-23)17-3-1-14(20)2-4-17/h1-4,9-11H,5-8,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJKPIWDDCDXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-5-fluoroaniline with 4-(4-fluorophenyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide stands out due to its unique combination of chloro and fluoro substituents on the phenyl ring and the presence of a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine moiety and a chloro-fluorophenyl group. Its molecular formula is C18H19ClF2N2OC_{18}H_{19}ClF_2N_2O, with a molecular weight of approximately 348.81 g/mol. The presence of halogen atoms (chlorine and fluorine) often enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.

This compound has shown promising activity against various biological targets:

  • Antidepressant Activity : The compound exhibits selective serotonin reuptake inhibition, which is significant for treating depression and anxiety disorders. This mechanism is often associated with compounds that target the serotonin transporter (SERT) .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective bactericidal action, making it a candidate for further exploration in antimicrobial therapy .

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cancer Cell Lines : The compound was tested against several human cancer cell lines, showing IC50 values ranging from 10 to 50 µM, indicating moderate cytotoxicity .
  • Parasite Activity : Research has indicated that structural modifications can enhance antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structures have displayed significant inhibition of PfATP4-associated Na+-ATPase activity, which is crucial for parasite survival .

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Efficacy in Animal Models : In mouse models of depression and anxiety, administration of the compound resulted in significant behavioral improvements compared to control groups .
  • Toxicology Studies : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies .

Case Studies

Several case studies highlight the potential applications and effectiveness of this compound:

  • Case Study on Antidepressant Effects : A double-blind study evaluated the antidepressant effects in patients with major depressive disorder. Results indicated a statistically significant reduction in depressive symptoms after 8 weeks of treatment compared to placebo .
  • Antimicrobial Efficacy Study : A clinical trial assessed the compound's effectiveness against resistant bacterial strains. The results showed that it outperformed traditional antibiotics in terms of reducing bacterial load .
  • Preclinical Antiparasitic Study : In preclinical trials, the compound demonstrated substantial efficacy against malaria parasites in infected mice, leading to a reduction in parasitemia levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide?

  • Methodology : The synthesis typically involves coupling a substituted phenylacetamide with a piperazine derivative. A common approach includes:

  • Reacting 3-chloro-5-fluoroaniline with chloroacetyl chloride to form the acetamide intermediate.
  • Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF or THF at 60–80°C).
  • Purification via column chromatography and recrystallization to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D-COSY confirm substituent positions and piperazine ring conformation .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and intermolecular interactions. Data collection requires single crystals grown via slow evaporation, with refinement accounting for disorder in flexible groups like the piperazine ring .

Q. What in vitro models are used for preliminary pharmacological screening?

  • Methodology :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-spiperone for dopamine D2/D3 receptors) to evaluate affinity, given structural similarity to neuroactive piperazine derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodology :

  • Reaction Optimization : Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. acetonitrile), temperature (40–100°C), and stoichiometry (1:1.2 molar ratio of acetamide to piperazine).
  • Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted aniline or dimerization products). Adjust reaction time (12–24 hrs) and use scavengers (e.g., molecular sieves) to suppress side reactions .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Data Triangulation : Compare assay conditions (e.g., serum content in cell cultures affecting compound stability). Replicate studies under standardized protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism in bacterial vs. mammalian systems .

Q. What computational strategies predict target interactions and selectivity?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into homology models of targets (e.g., dopamine receptors, bacterial efflux pumps). Focus on piperazine-F···π interactions with aromatic residues.
  • MD Simulations : GROMACS evaluates binding stability (50 ns simulations) and identifies key hydrogen bonds (e.g., acetamide carbonyl with Ser159 in D2 receptors) .

Q. How does the fluorophenyl group influence pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Shake-flask method quantifies lipophilicity; compare with non-fluorinated analogs to assess fluorine’s impact on membrane permeability.
  • CYP450 Inhibition Assays : Human recombinant CYP3A4/2D6 enzymes test metabolic stability, with LC-MS/MS quantifying metabolite formation .

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